Amlodipine aspartate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amlodipine aspartate is a pharmaceutical compound used primarily in the treatment of hypertension and angina. It is a calcium channel blocker that helps to relax and widen blood vessels, thereby improving blood flow and reducing blood pressure. This compound is a derivative of amlodipine, which is widely recognized for its efficacy in cardiovascular treatments .

Mechanism of Action

Target of Action

Amlodipine aspartate primarily targets the L-type calcium channels located in the vascular smooth muscle and myocardium . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction.

Mode of Action

This compound is a dihydropyridine calcium channel blocker . It works by inhibiting the influx of calcium ions through the L-type calcium channels during depolarization . This inhibition leads to a relaxation of the coronary vascular smooth muscle and vasodilation . The drug also increases myocardial oxygen delivery in patients with vasospastic angina .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the L-type calcium channels, this compound reduces the amount of calcium entering the vascular smooth muscle and myocardial cells . This action leads to a decrease in peripheral vascular resistance, which ultimately results in a reduction of blood pressure .

Pharmacokinetics

This compound exhibits distinctive pharmacokinetic characteristics. Following oral administration, it has a bioavailability of 60 to 65% . The drug is extensively metabolized in the liver, with no significant presystemic or first-pass metabolism . It is slowly cleared from the body, with a terminal elimination half-life of 40 to 50 hours . The volume of distribution is large (21L/kg), and there is a high degree of protein binding (98%) .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By causing peripheral arterial vasodilation and reducing peripheral vascular resistance, the drug helps lower blood pressure . This makes it easier for the heart to pump blood around the body . Additionally, this compound is used to reduce chest pain associated with angina .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, liver function can impact the drug’s metabolism and clearance . Patients with hepatic insufficiency may experience an increase in the drug’s area under the curve (AUC), suggesting a slower rate of elimination . Age and severe renal impairment can also influence the pharmacokinetic profile of this compound, leading to higher plasma concentrations and longer half-lives .

Biochemical Analysis

Biochemical Properties

Amlodipine aspartate interacts with various biomolecules, primarily functioning as a calcium channel blocker . It inhibits the trans-membrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral arterial vasodilation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly decrease liver injury and hepatic steatosis, and improve lipid metabolism in mice with non-alcoholic fatty liver disease and hypertension .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a calcium channel blocker. It exerts its effects at the molecular level by inhibiting the trans-membrane influx of calcium ions into vascular smooth muscle and cardiac muscle, causing peripheral arterial vasodilation .

Temporal Effects in Laboratory Settings

This compound is slowly cleared with a terminal elimination half-life of 40 to 50 hours . This slow clearance and long half-life contribute to its long duration of action .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively. For instance, it has been found to significantly decrease liver injury and hepatic steatosis in mice with non-alcoholic fatty liver disease and hypertension .

Metabolic Pathways

This compound is extensively metabolized in the liver . The metabolic fate of the drug involves oxidation to the pyridine derivative with subsequent oxidative deamination of the 2-aminoethyoxymethyl side chain or deesterification at the 5-methoxycarbonyl group .

Transport and Distribution

This compound is highly bioavailable after oral administration, with values of 63% in humans, 88% in dogs, 100% in mice, and 100% in rats . This suggests that the drug is readily transported and distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amlodipine aspartate involves several steps, starting with the preparation of the dihydropyridine ring, which is a core structure in the compound. The process typically includes the following steps:

Condensation Reaction: The initial step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form the dihydropyridine ring.

Esterification: The resulting product undergoes esterification to introduce the ethyl and methyl ester groups.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Amlodipine aspartate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of various metabolites.

Reduction: Although less common, reduction reactions can also occur, particularly in the presence of strong reducing agents.

Substitution: this compound can undergo substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions include various metabolites that are typically inactive but can be analyzed for pharmacokinetic studies .

Scientific Research Applications

Amlodipine aspartate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in the study of calcium channel blockers and their interactions with other molecules.

Biology: Research on this compound includes its effects on cellular calcium channels and its role in cellular signaling pathways.

Medicine: The primary application is in the treatment of hypertension and angina, but it is also studied for its potential benefits in other cardiovascular conditions.

Comparison with Similar Compounds

Nifedipine: Another calcium channel blocker used for similar indications but with a shorter duration of action.

Diltiazem: A calcium channel blocker that also has effects on the heart’s conduction system.

Verapamil: Similar to diltiazem, it affects both vascular smooth muscle and cardiac muscle.

Uniqueness of Amlodipine Aspartate: this compound is unique due to its long duration of action and its specific binding affinity for vascular smooth muscle calcium channels. This results in a more sustained and consistent therapeutic effect compared to other calcium channel blockers .

Properties

CAS No. |

400602-35-9 |

|---|---|

Molecular Formula |

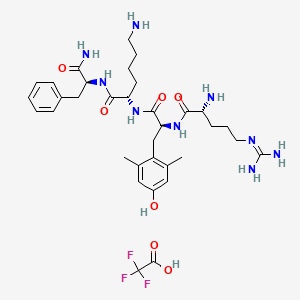

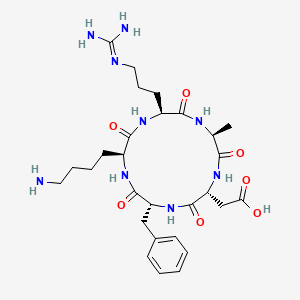

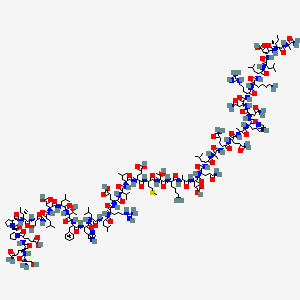

C24H29ClN2O9 |

Molecular Weight |

524.9 g/mol |

IUPAC Name |

(2S)-2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylamino]butanedioic acid |

InChI |

InChI=1S/C24H29ClN2O9/c1-4-36-24(33)21-17(12-35-10-9-26-16(22(30)31)11-18(28)29)27-13(2)19(23(32)34-3)20(21)14-7-5-6-8-15(14)25/h5-8,16,20,26-27H,4,9-12H2,1-3H3,(H,28,29)(H,30,31)/t16-,20?/m0/s1 |

InChI Key |

OWGHROPUZICLBA-DJZRFWRSSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(CC(=O)O)C(=O)O |

Synonyms |

Amlodipine aspartate |

Origin of Product |

United States |

Q1: What are the potential advantages of using amlodipine aspartate over other salt forms of amlodipine?

A: While a direct comparison of different amlodipine salts is not provided in the research excerpts, one study suggests that the choice of salt form can influence the overall efficacy and patient compliance. For instance, this compound is mentioned alongside other salts like amlodipine maleate, mesylate, and besylate as potentially offering improved characteristics in terms of reduced adverse effects and better patient compliance. Further research is needed to fully elucidate the specific benefits of this compound.

Q2: How is the purity of amlodipine maleate assessed, and why is the presence of this compound a concern?

A: The purity of amlodipine maleate, another common salt form of amlodipine, is determined using techniques like chromatography, with specific reference standards for potential impurities like this compound and maleamide. The presence of this compound as an impurity is undesirable as it could alter the drug's pharmacological profile, stability, and overall quality. Ensuring the absence of such impurities is crucial for drug safety and efficacy.

Q3: What are the implications of finding this compound as an impurity in amlodipine maleate, and what methods can separate these compounds?

A: The presence of this compound in amlodipine maleate signifies a deviation from the intended drug composition, potentially impacting its safety and effectiveness. To address this, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify these compounds, ensuring the purity and quality of the final pharmaceutical product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.